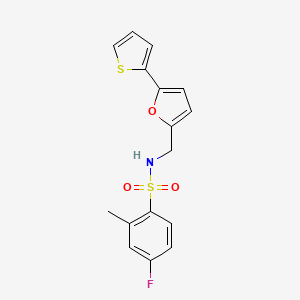

4-fluoro-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO3S2/c1-11-9-12(17)4-7-16(11)23(19,20)18-10-13-5-6-14(21-13)15-3-2-8-22-15/h2-9,18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFRJUIYYJJXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a fluorinated methylbenzene derivative, followed by the introduction of the thiophene and furan groups through cross-coupling reactions. The final step often involves the formation of the sulfonamide linkage under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The fluorine atom can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of nitro groups will produce corresponding amines.

Scientific Research Applications

4-fluoro-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

4-Methyl-N-(3-Phenylprop-2-yn-1-yl)-N-((5-(Thiophen-2-yl)Furan-2-yl)Methyl)Benzenesulfonamide (1l)

- Key Differences : The benzene ring lacks fluorine but retains the 4-methyl group. The nitrogen bears a propargyl substituent instead of hydrogen.

- Synthesis : Synthesized via gold(I)-catalyzed reactions with 71% yield, mp 90–92°C .

- Implications : The propargyl group may enhance reactivity in click chemistry applications, while the absence of fluorine could reduce electronegativity-driven interactions.

2-Fluoro-N-((4-(Thiophen-2-yl)Tetrahydro-2H-Pyran-4-yl)Methyl)Benzenesulfonamide

4-Fluoro-2-Methyl-N-(9-Oxo-6,7,8,9-Tetrahydrodibenzo[b,d]Furan-2-yl)Benzenesulfonamide

Variations in the Sulfonamide Side Chain

- 4-Methyl-N-(Prop-2-yn-1-yl)-N-((5-(Thiophen-2-yl)Furan-2-yl)Methyl)Benzenesulfonamide (int-8) Key Differences: Lacks fluorine on the benzene ring; nitrogen bears a simpler propargyl group. Synthesis: 65% yield over three steps, mp 127–131°C (decomposition) .

5-[Benzyl(Ethyl)Sulfamoyl]-2-Fluoro-N-[4-(Trifluoromethyl)Phenyl]Benzamide

Heterocyclic Modifications

- LMM11 (4-[Cyclohexyl(Ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide) Key Differences: Incorporates a 1,3,4-oxadiazole ring instead of furan-thiophene.

Melting Points and Stability

Biological Activity

4-Fluoro-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide, with the CAS number 2034340-73-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a fluorinated aromatic ring and a thiophene-furan moiety, suggesting possible interactions with biological systems that could lead to therapeutic applications.

- Molecular Formula : C₁₆H₁₄FNO₃S₂

- Molecular Weight : 351.4 g/mol

- Structure : The compound features a sulfonamide group, which is often associated with antibacterial properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for various pathogens have been documented:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 31.25 - 125 |

The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .

Antibiofilm Activity

In addition to its antimicrobial properties, the compound has demonstrated efficacy against biofilms formed by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes its antibiofilm activity:

| Biofilm Type | MBIC (µg/mL) | MBEC (µg/mL) |

|---|---|---|

| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |

| Staphylococcus epidermidis | 31.108 - 62.216 | 124.432 - 248.863 |

These results indicate that the compound can significantly reduce biofilm formation, which is crucial for treating chronic infections .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on MRSA Infections :

A study evaluated the effectiveness of the compound in a murine model of MRSA infection. Results showed a substantial reduction in bacterial load in treated animals compared to controls, suggesting its potential as an alternative treatment for resistant infections. -

Anti-inflammatory Effects :

Another investigation assessed the anti-inflammatory properties of this compound in vitro using human cell lines. It was found to inhibit the production of pro-inflammatory cytokines, indicating a possible role in managing inflammatory diseases .

Q & A

Q. Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Pyridine, DCM, 0°C → RT | Neutralize HCl, activate sulfonyl chloride |

| 2 | Ethanol/water (1:1) | Recrystallization for purity |

Basic: How can the molecular structure of this compound be validated experimentally?

Methodological Answer:

Structural validation employs:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. Crystallization trials with solvents like DMSO or methanol are critical for obtaining high-quality crystals .

- Spectroscopic Analysis :

- NMR : H and C NMR (in CDCl₃ or DMSO-d₆) to confirm proton environments and substituent positions.

- HRMS : High-resolution mass spectrometry to verify molecular weight (±2 ppm accuracy) .

Advanced: How can researchers optimize the compound's solubility without compromising bioactivity?

Methodological Answer:

Strategies include:

Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the benzenesulfonamide or furan-thiophene moiety. Monitor bioactivity via in vitro assays (e.g., enzyme inhibition) .

Co-solvent Systems : Test DMSO/PBS or ethanol/saline mixtures for in vitro studies. Maintain concentrations below 1% v/v to avoid cytotoxicity .

Prodrug Design : Mask hydrophobic groups with cleavable esters or amides, which hydrolyze in physiological conditions .

Data Contradiction Note : Increased polarity may reduce membrane permeability (e.g., logP <3). Balance solubility and permeability using parallel artificial membrane permeability assays (PAMPA) .

Advanced: What experimental approaches resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

Contradictions (e.g., conflicting IC₅₀ values across studies) are addressed via:

Comparative SAR Analysis : Synthesize analogs with systematic substitutions (e.g., replacing thiophene with furan) and test against identical biological targets .

Computational Modeling :

- Molecular Docking (AutoDock Vina) : Predict binding modes to targets like carbonic anhydrase or kinases.

- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

Meta-Analysis : Aggregate data from published analogs (e.g., 2-methyl vs. 2-methoxy substituents) to identify trends .

Q. Example SAR Table

| Substituent | Target (IC₅₀, nM) | Solubility (µg/mL) |

|---|---|---|

| 4-Fluoro | CA IX: 12 ± 2 | 8.5 (PBS) |

| 4-Chloro | CA IX: 18 ± 3 | 5.2 (PBS) |

Advanced: How can researchers elucidate the compound's mechanism of action in cancer models?

Methodological Answer:

Target Identification :

- Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .

Pathway Analysis :

- RNA-seq : Treat cancer cell lines (e.g., HeLa) and analyze differential gene expression (p<0.05, fold-change >2) .

- Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) and proliferation pathways (e.g., ERK phosphorylation) .

Critical Note : Validate findings in 3D spheroid models to account for tumor microenvironment effects .

Basic: What analytical techniques are suitable for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Accept purity ≥95% .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- TLC : Monitor reaction progress (silica gel GF₂₅₄, hexane:ethyl acetate 3:1) .

Advanced: How can crystallographic data inconsistencies be troubleshooted?

Methodological Answer:

For poor-quality crystals or unresolved electron density:

Crystallization Optimization : Screen 96 conditions (e.g., Hampton Index Kit) with varying pH (4–9) and precipitants (PEG vs. salts) .

Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.2 Å) data. Process with SHELXT for initial phasing .

Refinement : Apply TWIN commands in SHELXL for twinned crystals. Validate with R-factor convergence (<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.